4-Fluoro-2-(3-fluorophenyl)pyridine

Lipophilicity TPSA Physicochemical Properties

For advanced kinase inhibitor and CNS drug R&D. This di-fluorinated pyridine provides a unique biphenyl-like scaffold with distinct ortho-fluorine substitution and enhanced lipophilicity (LogP 3.03) for improved membrane permeability and target binding. Its precise electronic/steric environment is not replicated by generic analogs, ensuring SAR reproducibility in cross-coupling and late-stage functionalization. Verify batch-specific CoA for your critical synthetic workflows.

Molecular Formula C11H7F2N
Molecular Weight 191.18 g/mol
Cat. No. B12303708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(3-fluorophenyl)pyridine
Molecular FormulaC11H7F2N
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC=CC(=C2)F
InChIInChI=1S/C11H7F2N/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-7H
InChIKeyJGFPIBZIVSUJLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(3-fluorophenyl)pyridine: A Defined, High-Purity Building Block for Fluorinated Heterocyclic Research


4-Fluoro-2-(3-fluorophenyl)pyridine (CAS 1214392-13-8) is a di-fluorinated pyridine derivative with the molecular formula C11H7F2N and a molecular weight of 191.18 g/mol [1]. It is a key building block in medicinal chemistry, valued for its biphenyl-like structure that imparts unique electronic and steric properties [2]. As a fluorinated heterocycle, it is commonly employed in cross-coupling reactions for the synthesis of complex molecules, particularly kinase inhibitors and other bioactive compounds .

Why 4-Fluoro-2-(3-fluorophenyl)pyridine Cannot Be Simply Substituted: The Critical Impact of Regio- and Fluorine-Specificity


Generic substitution with other fluorophenylpyridine isomers or mono-fluorinated analogs is not scientifically valid for this compound due to the pronounced effects of fluorine position and count on molecular properties. Even minor structural changes, such as relocating a fluorine atom, can dramatically alter the electronic landscape, leading to unpredictable changes in reactivity, binding affinity, metabolic stability, and lipophilicity [1]. The unique ortho-fluorine substitution pattern in 4-Fluoro-2-(3-fluorophenyl)pyridine creates a distinct electronic and steric environment that is crucial for its role as a specific synthetic intermediate, which is not replicated by other in-class compounds [2].

Quantitative Differentiation of 4-Fluoro-2-(3-fluorophenyl)pyridine: A Comparative Data Guide for Scientific Procurement


Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Comparison

4-Fluoro-2-(3-fluorophenyl)pyridine possesses a computed LogP of 3.0268 and a TPSA of 12.89 Ų [1]. In comparison, the mono-fluorinated analog 4-(3-Fluorophenyl)pyridine has a lower LogP of 2.8877 and the same TPSA of 12.89 Ų [2]. The increase in LogP for the di-fluorinated compound is a direct result of the additional fluorine atom, which enhances its lipophilicity and potential for improved membrane permeability in biological applications.

Lipophilicity TPSA Physicochemical Properties

Hydrogen Bond Acceptor Capacity

The target compound contains three hydrogen bond acceptors (HBA), as indicated by its chemical structure [1]. In contrast, 2-(3-Fluorophenyl)pyridine, a positional isomer, has only one HBA [2]. This difference is crucial as the number of HBAs can directly influence a molecule's ability to interact with biological targets, affecting binding affinity and selectivity.

Hydrogen Bonding Receptor Interaction Drug Design

Synthetic Yield in Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of fluorophenylpyridines via Suzuki-Miyaura coupling is a standard method. A study on analogous systems using a Pd(OAc)2/PPh3 catalyst system reported yields in the range of 55-80% for the desired cross-coupled product, alongside 10-20% of undesired dimerization by-products [1]. This provides a quantitative benchmark for the synthetic efficiency and potential purification challenges when producing compounds of this class.

Synthetic Chemistry Cross-Coupling Reaction Yield

Commercial Availability and Purity Profile

4-Fluoro-2-(3-fluorophenyl)pyridine is commercially available from multiple vendors, with a typical catalog purity of ≥95% [1]. This is comparable to its structural analog 2-Fluoro-4-(3-fluorophenyl)pyridine, which is also available at similar purity grades [2]. The consistent commercial availability in high purity ensures reliable and reproducible results in research applications.

Procurement Purity Availability

Primary Research Applications for 4-Fluoro-2-(3-fluorophenyl)pyridine Based on Comparative Evidence


Synthesis of Kinase Inhibitors and Bioactive Molecules

As a versatile building block, 4-Fluoro-2-(3-fluorophenyl)pyridine is ideal for synthesizing complex molecules, particularly kinase inhibitors, where its unique fluorinated structure can enhance target binding and metabolic stability [1]. Its specific substitution pattern allows for precise exploration of structure-activity relationships (SAR) in drug discovery programs.

Medicinal Chemistry for CNS and Cancer Targets

The compound's enhanced lipophilicity (LogP 3.03) and balanced polarity make it a promising scaffold for developing drug candidates targeting the central nervous system and various cancers [2]. Its ability to improve membrane permeability is a key advantage for accessing intracellular targets and crossing the blood-brain barrier.

Late-Stage Functionalization of Complex Molecules

This fluorinated pyridine can be used in advanced synthetic methods, such as late-stage C-H fluorination, to install functional groups on complex molecules [3]. This application is valuable for diversifying lead compounds and optimizing drug-like properties in the final stages of medicinal chemistry campaigns.

Research in Material Science and Liquid Crystals

Fluorophenylpyridine derivatives, including this compound, are used as intermediates in the development of advanced materials, such as components for ferroelectric liquid crystal displays [4]. The presence of fluorine atoms can impart desirable properties like thermal stability and specific electronic characteristics to the final materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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